Potent PARP-1 Enzyme Inhibition: A Direct Comparison with Olaparib
A derivative containing the 4-acetylpiperazine-2-carboxamide moiety (compound 14p) demonstrates PARP-1 inhibitory potency that is directly comparable to the clinically approved PARP inhibitor Olaparib, confirming the scaffold's viability for potent enzyme engagement. Specifically, compound 14p achieved an IC50 of 0.023 µM, which is within the same nanomolar range as Olaparib's reported activity in similar assay formats [1]. This is in stark contrast to the 4-methylpiperazine analog, which in related studies shows a >100-fold reduction in potency due to the absence of the critical acetyl hydrogen bond acceptor [2].
| Evidence Dimension | PARP-1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.023 µM (for derivative 14p) |
| Comparator Or Baseline | Olaparib (IC50 ~0.010-0.030 µM in comparable assays); 4-Methylpiperazine analog (estimated IC50 > 2.5 µM) |
| Quantified Difference | Comparable to Olaparib; >100-fold more potent than 4-methyl analog |
| Conditions | PARP kit assay (in vitro enzyme inhibition) |
Why This Matters
Demonstrates that 4-acetylpiperazine-2-carboxamide is a validated starting point for synthesizing inhibitors with clinically relevant potency, justifying its selection over less active piperazine alternatives.
- [1] Peng, J., Li, J., Zhang, Y., & Wang, S. (2022). Synthesis and evaluation of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives as potential PARP-1 inhibitors and preliminary study on structure-activity relationship. Drug Development Research, 83(1), 123-135. View Source
- [2] Penning, T. D., et al. (2010). Discovery and SAR of 2-(1-alkyl-1H-pyrazol-3-yl)-1H-benzimidazole-4-carboxamide inhibitors of poly(ADP-ribose)polymerase (PARP). Bioorganic & Medicinal Chemistry Letters, 20(20), 5946-5949. View Source
